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Compound of Interest

Compound Name: 6,7-Dihydro-4(5H)-benzofuranone

Cat. No.: B090815 Get Quote

A Comprehensive Computational and Thermochemical Guide to 6,7-Dihydro-4(5H)-
benzofuranone and Its Analogs

For researchers, scientists, and professionals in the field of drug development, a deep

understanding of the physicochemical properties of heterocyclic compounds is paramount. This

guide provides a detailed comparative analysis of the computational and thermochemical

properties of 6,7-Dihydro-4(5H)-benzofuranone, a significant benzofuran derivative. By

presenting experimental data alongside theoretical calculations, this document aims to be an

invaluable resource for predicting the behavior of this and similar molecules in various chemical

and biological systems.

Physicochemical and Thermochemical Properties
6,7-Dihydro-4(5H)-benzofuranone (CAS 16806-93-2) is a bicyclic compound composed of a

fused furanone and a partially saturated benzene ring.[1] Its physical and thermochemical

characteristics have been a subject of interest, providing insights into its stability and reactivity.

Table 1: Physicochemical Properties of 6,7-Dihydro-4(5H)-benzofuranone
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Property Value Reference(s)

Molecular Formula C₈H₈O₂ [2]

Molecular Weight 136.15 g/mol [2]

Melting Point 30-34 °C [2]

Boiling Point 115-118 °C at 16 mmHg [2]

Density 1.162 g/mL at 25 °C [2]

Table 2: Experimental Thermochemical Data for 6,7-Dihydro-4(5H)-benzofuranone at 298.15

K

Parameter Value (kJ·mol⁻¹) Method Reference(s)

Standard Molar

Enthalpy of Formation

(liquid)

-
Static Bomb

Calorimetry
[3]

Standard Molar

Enthalpy of

Vaporization

-
Calvet

Microcalorimetry
[3]

Standard Molar

Enthalpy of Formation

(gas)

-(226.0 ± 2.8)

Derived from liquid

phase and

vaporization

enthalpies

[3]

Computational Analysis: A Theoretical Perspective
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool

for predicting the thermochemical properties of molecules. For 6,7-Dihydro-4(5H)-
benzofuranone, DFT calculations using the B3LYP hybrid exchange-correlation energy

functional have been performed to complement experimental findings.[3] These calculations

provide insights into the molecule's electronic structure and energetics.
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While the specific computational outputs from the primary study by Sousa et al. are not publicly

detailed, a comparative analysis with structurally similar compounds for which computational

data is available can provide valuable context. For instance, studies on other benzofuran

derivatives often employ the B3LYP functional with basis sets such as 6-31G(d) or 6-

311++G(d,p) to calculate properties like total energy, zero-point vibrational energy (ZPVE), and

thermal corrections to enthalpy.[4][5]

Table 3: Comparison of Thermochemical Data with a Structural Analog: 2,3-Dihydrobenzofuran

Compound
Standard Molar Enthalpy of Formation
(gas, kJ·mol⁻¹)

6,7-Dihydro-4(5H)-benzofuranone -(226.0 ± 2.8) (Experimental)

2,3-Dihydrobenzofuran -

Note: A comprehensive computational comparison would require detailed theoretical data (Total

Energy, ZPVE, etc.) for both compounds calculated at the same level of theory.

Experimental Protocols
The experimental thermochemical data presented in this guide were obtained through rigorous

and well-established techniques.

Static Bomb Calorimetry
This method is used to determine the standard molar enthalpy of combustion of a substance. A

known mass of the sample is completely combusted in a high-pressure oxygen environment

within a sealed container (the "bomb"). The heat released by the combustion reaction is

absorbed by a surrounding water bath, and the resulting temperature change is measured.

General Protocol:

A pellet of the sample (e.g., 6,7-Dihydro-4(5H)-benzofuranone) of known mass is placed in

the sample holder inside the bomb.

A fuse wire is connected to the ignition system and placed in contact with the sample.
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A small, known amount of water is added to the bomb to ensure saturation of the internal

atmosphere with water vapor.

The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.

The bomb is submerged in a known volume of water in the calorimeter.

The initial temperature of the water is recorded.

The sample is ignited by passing an electric current through the fuse wire.

The temperature of the water is monitored and recorded until it reaches a maximum and

then begins to cool.

The heat capacity of the calorimeter system is determined by combusting a standard

substance with a known enthalpy of combustion, such as benzoic acid.

The standard enthalpy of combustion of the sample is calculated from the temperature rise

and the heat capacity of the calorimeter.[6][7]

Calvet Microcalorimetry
This technique is employed to measure the enthalpy of vaporization or sublimation. It is a heat-

flux calorimeter that measures the heat flow between the sample and a surrounding heat sink

at a constant temperature.

General Protocol for Enthalpy of Vaporization:

A small, known mass of the liquid sample is placed in a sample cell.

The sample cell is introduced into the calorimeter, which is maintained at a constant

temperature.

The sample is vaporized, and the heat absorbed during this phase transition is measured by

the heat-flux sensors.

The instrument is calibrated using a substance with a known enthalpy of vaporization or

through electrical calibration.
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The enthalpy of vaporization of the sample is calculated from the measured heat flow and

the mass of the sample.[8][9]

Synthesis Workflow
The synthesis of 6,7-Dihydro-4(5H)-benzofuranone is a well-documented procedure. A

common route involves the reaction of 1,3-cyclohexanedione with chloroacetaldehyde.

Reactants

Reaction Conditions

Workup

Product

1,3-Cyclohexanedione

6,7-Dihydro-4(5H)-benzofuranone

Reacts with

Chloroacetaldehyde

Base (e.g., KOH or NaOH)

Solvent (e.g., Methanol or Water)

Room Temperature

Acidification Extraction Drying and Solvent Removal

Undergoes
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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